![molecular formula C8H8N2O2 B1440474 5,6-Dimethoxypicolinonitrile CAS No. 1112851-50-9](/img/structure/B1440474.png)
5,6-Dimethoxypicolinonitrile
Overview
Description
5,6-Dimethoxypicolinonitrile is an organic compound with the empirical formula C8H8N2O2 and a molecular weight of 164.16 . It is a solid substance and is used as a heterocyclic building block .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H8N2O2 and it has a molecular weight of 164.16 .Scientific Research Applications
Antioxidant and Bioactive Compound Synthesis
Research has demonstrated the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity, indicating potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds with methoxy groups, have shown effective inhibition properties for mild steel protection in acidic solutions, suggesting applications in materials science and engineering for corrosion protection (Chafiq et al., 2020).
Photophysical Properties and Material Science
The synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy derivatives, has been explored for their potent antioxidant and antihyperglycemic agents, showing applications in medicinal chemistry and drug development (Kenchappa et al., 2017). Additionally, PMMA films doped with 5,6-DTFI europium(III) complexes have been studied for their efficient red emission, indicating uses in the development of luminescent materials (Li et al., 2013).
Safety and Hazards
5,6-Dimethoxypicolinonitrile is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
5,6-dimethoxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRFAWKKJICET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673847 | |
Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1112851-50-9 | |
Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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